2-O-(6-Deoxy-alpha-L-mannopyranosyl)-D-glucose

Vue d'ensemble

Description

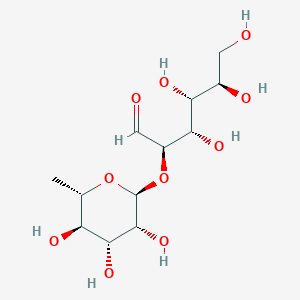

2-O-(6-Deoxy-alpha-L-mannopyranosyl)-D-glucose is a disaccharide composed of glucose and rhamnose. It is commonly found in certain flavonoids, particularly in citrus fruits. This compound is known for its role in the formation of glycosides, which are compounds where a sugar is bound to a non-carbohydrate moiety, often contributing to the bioactivity of the parent compound .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of neohesperidose typically involves the enzymatic or chemical glycosylation of glucose and rhamnose. Enzymatic methods often use glycosyltransferases, which facilitate the transfer of sugar moieties to specific acceptor molecules under mild conditions. Chemical synthesis may involve the use of protecting groups to ensure the selective formation of the glycosidic bond .

Industrial Production Methods

Industrial production of neohesperidose often leverages biotechnological approaches, including the use of genetically engineered microorganisms that can produce the compound through fermentation processes. These methods are advantageous due to their efficiency and the ability to scale up production .

Analyse Des Réactions Chimiques

Types of Reactions

2-O-(6-Deoxy-alpha-L-mannopyranosyl)-D-glucose can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of uronic acids.

Reduction: Reduction of neohesperidose can yield sugar alcohols.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include nitric acid and periodate.

Reduction: Sodium borohydride is often used as a reducing agent.

Substitution: Acylation and alkylation reactions can be carried out using acyl chlorides and alkyl halides, respectively.

Major Products

The major products formed from these reactions include uronic acids, sugar alcohols, and various glycoside derivatives .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : CHO

- Molecular Weight : 326.30 g/mol

- Structure : The compound features a glucose moiety with a 6-deoxy-alpha-L-mannopyranosyl group attached at the 2-position, which influences its biological activity and interaction with other molecules.

Antimicrobial Activity

Research has indicated that compounds similar to 2-O-(6-Deoxy-alpha-L-mannopyranosyl)-D-glucose exhibit antimicrobial properties. For instance, studies have shown that glycosides can disrupt bacterial cell walls, leading to increased susceptibility to antibiotics. This is particularly relevant in the context of increasing antibiotic resistance.

Cancer Research

Glycosylated compounds are being investigated for their role in cancer treatment. The unique structure of this compound may enhance the delivery of chemotherapeutic agents to cancer cells, improving efficacy while reducing side effects. Case studies have demonstrated that glycosylation can influence drug metabolism and bioavailability.

Synthesis and Characterization

The synthesis of this compound involves several steps including glycosylation reactions using protected sugar donors. Techniques such as NMR spectroscopy and mass spectrometry are employed to characterize the compound and confirm its structure.

| Synthesis Method | Description |

|---|---|

| Glycosylation | Utilizing protected sugar donors to attach the mannopyranosyl group to D-glucose. |

| Characterization | NMR spectroscopy and mass spectrometry for structural confirmation. |

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various glycosides, including derivatives of this compound. The results indicated significant activity against Gram-positive bacteria, suggesting potential as a therapeutic agent in treating infections caused by resistant strains .

Case Study 2: Drug Delivery Systems

In a research article from Carbohydrate Research, the use of glycosides as carriers for anticancer drugs was explored. The study found that conjugating drugs with this compound improved cellular uptake and targeted delivery to cancer cells, enhancing therapeutic outcomes .

Mécanisme D'action

The mechanism of action of neohesperidose largely depends on its role as a part of glycosides. These compounds can interact with various molecular targets, including enzymes and receptors, modulating their activity. For example, neohesperidose-containing flavonoids can inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Neohesperidin: A flavonoid glycoside containing neohesperidose, known for its sweetening properties.

Neoeriocitrin: Another flavonoid glycoside with similar structural features.

Rhoifolin: A glycoside of apigenin with neohesperidose as the sugar moiety.

Uniqueness

2-O-(6-Deoxy-alpha-L-mannopyranosyl)-D-glucose is unique due to its specific combination of glucose and rhamnose, which imparts distinct properties to the glycosides it forms. This uniqueness is reflected in the bioactivity and stability of neohesperidose-containing compounds .

Activité Biologique

2-O-(6-Deoxy-alpha-L-mannopyranosyl)-D-glucose, commonly referred to as rutinose, is a disaccharide that consists of a glucose molecule linked to a 6-deoxy-alpha-L-mannopyranosyl moiety. This compound is of significant interest due to its various biological activities, which include antioxidant, anti-inflammatory, and potential anticancer properties. This article compiles research findings, case studies, and data tables that elucidate the biological activity of this compound.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 326.3 g/mol. The structure features glycosidic linkages that enhance its solubility and bioavailability in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₂O₁₀ |

| Molecular Weight | 326.3 g/mol |

| Melting Point | ~190.5 °C |

| Density | 1.66 g/cm³ |

| Boiling Point | 598 °C at 760 mmHg |

Antioxidant Activity

Rutinose exhibits significant antioxidant properties by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes. This activity is crucial in reducing oxidative stress, which is implicated in various chronic diseases.

- Mechanism : The hydroxyl groups in the structure of rutinose are responsible for its ability to donate electrons, thus neutralizing free radicals.

Anti-inflammatory Effects

Research indicates that rutinose can inhibit the production of pro-inflammatory cytokines such as TNF-α and interleukins. This effect is particularly relevant in conditions characterized by chronic inflammation.

- Case Study : A study demonstrated that treatment with rutinose reduced inflammation markers in macrophages, suggesting its potential use in inflammatory disorders .

Anticancer Potential

Rutinose has shown promise in cancer research, particularly in inducing apoptosis (programmed cell death) in various cancer cell lines.

- Research Findings : In vitro studies have indicated that rutinose can inhibit cell proliferation in HeLa cells (cervical cancer) at concentrations as low as 10 µM, with a significant reduction in viability observed at higher concentrations .

The biological activities of rutinose can be attributed to its interaction with multiple molecular targets:

- Antioxidant Pathways : Rutinose activates the Nrf2 pathway, leading to increased expression of antioxidant enzymes.

- Inflammatory Pathways : It modulates NF-κB signaling, which plays a crucial role in the inflammatory response.

- Cancer Pathways : Rutinose affects cell cycle regulation and apoptosis through modulation of PI3K/Akt and MAPK pathways.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Hesperidin | Similar glycosidic linkages | Strong antioxidant properties |

| Diosmin | Flavonoid glycoside similar in structure | Used for venous insufficiency |

| Quercetin | Flavonoid without sugar moieties | Exhibits potent anti-inflammatory effects |

Propriétés

IUPAC Name |

(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O10/c1-4-7(16)10(19)11(20)12(21-4)22-6(3-14)9(18)8(17)5(15)2-13/h3-13,15-20H,2H2,1H3/t4-,5+,6-,7-,8+,9+,10+,11+,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQEBASLZIGFWEU-YMKBBEOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17074-02-1 | |

| Record name | Neohesperidose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17074-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-O-(6-Deoxy-alpha-L-mannopyranosyl)-D-glucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017074021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-O-(6-deoxy-α-L-mannopyranosyl)-D-glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.379 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of neohesperidose?

A1: Neohesperidose has a molecular formula of C12H22O10 and a molecular weight of 326.3 g/mol.

Q2: How is neohesperidose structured?

A2: Neohesperidose is a disaccharide composed of rhamnose and glucose. Specifically, it's an α-1,2-linked glycoside: α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranose. []

Q3: What are the key spectroscopic features of neohesperidose?

A3: NMR spectroscopy is crucial for neohesperidose characterization. Key features include distinct chemical shifts for the anomeric protons of both rhamnose and glucose units, allowing for the determination of the glycosidic linkage type (α or β). Additionally, 2D NMR techniques such as COSY, HSQC, and HMBC provide detailed information about the connectivity and stereochemistry of the sugar rings. [, ]

Q4: Can mass spectrometry differentiate neohesperidose from other disaccharides?

A4: Yes, mass spectrometry, particularly tandem MS (MS/MS), is highly effective in differentiating neohesperidose from other disaccharides like rutinose. Negative ion mode MS/MS generates distinct fragmentation patterns, allowing for the identification of the specific interglycosidic linkage (1→2 for neohesperidose, 1→6 for rutinose). []

Q5: Where is neohesperidose naturally found?

A5: Neohesperidose is commonly found in citrus fruits as a constituent of various flavonoid glycosides. It's particularly abundant in bitter oranges (Citrus aurantium) where it's found in neohesperidin. []

Q6: Can neohesperidose be obtained from natural sources?

A6: Yes, neohesperidose can be isolated from natural sources like citrus fruits. For instance, naringin, a flavonoid neohesperidoside abundant in grapefruits, can be subjected to controlled acidic hydrolysis to selectively cleave the terminal rhamnose linkage, yielding neohesperidose. []

Q7: Does neohesperidose exhibit any biological activities?

A7: Research suggests that neohesperidose itself may possess insulin-mimetic activity. Studies have shown that neohesperidose can stimulate glucose uptake in L6 cells, a model system for studying insulin action. This finding highlights the potential of neohesperidose and related compounds as potential therapeutic agents for diabetes. [, ]

Q8: How do structural modifications of flavonoid glycosides affect their taste?

A8: The type of disaccharide linked to the flavonoid aglycone significantly influences its taste. For example, hesperidin, a flavonoid rutinoside, is tasteless. In contrast, neohesperidin, which possesses neohesperidose, is intensely bitter. Interestingly, specific chemical modifications of the disaccharide moiety can dramatically alter the taste profile, as seen with hesperetin dihydrochalcone 4'-O-[2-O-(α-L-rhamnopyranosyl)-β-L-quinovoside], which is significantly sweeter than sucrose. []

Q9: How does the structure of neohesperidose relate to its potential for insulin-mimetic activity?

A9: While the precise mechanism of action of neohesperidose's insulin-mimetic activity is not fully understood, studies suggest that the disaccharide moiety itself is crucial for this activity. Modifications to the flavonoid aglycone portion have less impact, indicating that neohesperidose is the primary pharmacophore responsible for this biological effect. []

Q10: What are the common methods for analyzing neohesperidose?

A10: High-performance liquid chromatography (HPLC) coupled with various detectors like UV-Vis or mass spectrometry is routinely employed for the separation, identification, and quantification of neohesperidose, especially in complex mixtures like plant extracts. [, ]

Q11: Are there specific analytical methods to differentiate flavonoid glycosides based on the type of disaccharide present?

A11: Yes, tandem mass spectrometry (MS/MS) coupled with metal complexation techniques is highly effective. For instance, complexation with silver ions followed by CAD fragmentation can differentiate isomeric flavonoid diglycosides, including those containing rutinose versus neohesperidose. []

Q12: Can computational chemistry contribute to the study of neohesperidose and related compounds?

A12: Yes, computational methods like molecular dynamics (MD) simulations provide insights into the conformational flexibility of neohesperidose and its interactions with other molecules, such as enzymes or receptors. These simulations can help elucidate the relationship between structure and biological activity. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.